molecular formula C6H13ClO B12978347 3-(Chloromethyl)pentan-3-ol

3-(Chloromethyl)pentan-3-ol

Cat. No.: B12978347
M. Wt: 136.62 g/mol
InChI Key: FVXYJAFWSQTRMY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pentan-3-ol is an organic compound with the molecular formula C6H13ClO It is a secondary alcohol with a chloromethyl group attached to the third carbon of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Chloromethyl)pentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-pentanol with chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the chlorination of 3-pentanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) at controlled temperatures to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)pentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like sodium azide (NaN3) to form azides or with sodium cyanide (NaCN) to form nitriles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: NaN3 or NaCN in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 3-chloromethyl-3-pentanone or 3-chloromethylpentanoic acid.

    Reduction: Formation of 3-methylpentan-3-ol.

    Substitution: Formation of 3-azidomethylpentan-3-ol or 3-cyanomethylpentan-3-ol.

Scientific Research Applications

3-(Chloromethyl)pentan-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated alcohols.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)pentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-pentanol: A tertiary alcohol with similar structural features but lacking the chloromethyl group.

    3-Chloropentane: A chlorinated hydrocarbon with a similar carbon chain but without the hydroxyl group.

    3-Pentanol: A secondary alcohol with a similar carbon chain but without the chloromethyl group.

Uniqueness

3-(Chloromethyl)pentan-3-ol is unique due to the presence of both a chloromethyl group and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo both nucleophilic substitution and oxidation-reduction reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

3-(chloromethyl)pentan-3-ol

InChI

InChI=1S/C6H13ClO/c1-3-6(8,4-2)5-7/h8H,3-5H2,1-2H3

InChI Key

FVXYJAFWSQTRMY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCl)O

Origin of Product

United States

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